N,N,N'-Triethylethylenediamine

Description

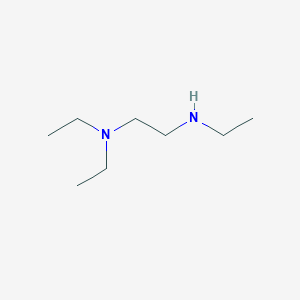

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N',N'-triethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-4-9-7-8-10(5-2)6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCAZTXEZQWTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059311 | |

| Record name | Diethyl(2-ethylaminoethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N,N'-Triethylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

105-04-4 | |

| Record name | Triethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2-triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl(2-ethylaminoethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(2-ethylaminoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPZ19NWF2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Unsymmetrical N,N,N'-Triethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of unsymmetrical N,N,N'-triethylethylenediamine, a valuable diamine intermediate in pharmaceutical and materials science. Due to the absence of a direct, single-step synthesis method in the current literature, this document outlines two plausible multi-step synthetic pathways, leveraging established organic chemistry principles. The proposed routes are based on the strategic ethylation of readily available ethylenediamine precursors. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows to aid researchers in the successful synthesis and purification of the target compound.

Introduction

Unsymmetrical this compound is a tri-substituted ethylenediamine derivative with distinct electronic and steric environments around its two nitrogen atoms. This asymmetry makes it a valuable building block in the synthesis of complex molecules, including pharmacologically active compounds and specialized polymers. The presence of both a tertiary and a secondary amine within the same molecule allows for selective functionalization, opening avenues for the development of novel chemical entities.

This guide explores two primary retrosynthetic approaches for the synthesis of this target molecule, starting from commercially available N,N-diethylethylenediamine and N-ethylethylenediamine. The challenges associated with controlling the degree of N-alkylation and minimizing side products are addressed through the detailed protocols provided.

Retrosynthetic Analysis

A retrosynthetic analysis of unsymmetrical this compound reveals two logical pathways for its construction:

-

Pathway A: Mono-N-ethylation of N,N-diethylethylenediamine. This approach involves the selective ethylation of the primary amine of N,N-diethylethylenediamine. The key challenge lies in preventing over-alkylation to the quaternary ammonium salt and ensuring reaction at the primary rather than the tertiary amine.

-

Pathway B: Di-N-ethylation of N-ethylethylenediamine. This pathway requires the addition of two ethyl groups to the secondary amine of N-ethylethylenediamine. Reductive amination with acetaldehyde presents a promising method to achieve this transformation while minimizing reaction at the primary amine.

The following sections will detail the experimental protocols for each proposed synthetic step.

Synthetic Pathways and Experimental Protocols

Pathway A: From N,N-Diethylethylenediamine

This pathway involves a two-step process starting with the synthesis of the precursor N,N-diethylethylenediamine, followed by its selective mono-N-ethylation.

N,N-diethylethylenediamine can be synthesized via the reaction of diethylamine with 2-chloroethylamine hydrochloride in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine diethylamine and 2-chloroethylamine hydrochloride. A molar ratio of 4:1 (diethylamine:2-chloroethylamine hydrochloride) is recommended.[1]

-

Solvent and Catalyst: Use a sodium methoxide solution in methanol as the acid-binding agent, with a 1:1 molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride.[1] A Lewis acid catalyst, such as cuprous chloride (2 mol% relative to 2-chloroethylamine hydrochloride), can be added to improve reaction efficiency.[1]

-

Reaction Conditions: Heat the mixture to 150°C under a pressure of 1 MPa for 5 hours with stirring.[1]

-

Work-up: After cooling, adjust the pH of the reaction mixture to ≥13 with a saturated aqueous solution of sodium hydroxide. Separate the resulting oil phase.

-

Purification: Purify the crude product by fractional distillation to obtain N,N-diethylethylenediamine.

Quantitative Data for N,N-Diethylethylenediamine Synthesis:

| Parameter | Value | Reference |

| Molar Ratio (Diethylamine:2-Chloroethylamine HCl) | 4:1 | [1] |

| Molar Ratio (Sodium Methoxide:2-Chloroethylamine HCl) | 1:1 | [1] |

| Catalyst Loading (Cuprous Chloride) | 2 mol% | [1] |

| Reaction Temperature | 150°C | [1] |

| Reaction Pressure | 1 MPa | [1] |

| Reaction Time | 5 hours | [1] |

| Reported Yield | High | [2] |

The selective ethylation of the primary amine of N,N-diethylethylenediamine can be achieved using direct N-alkylation with an ethylating agent. Careful control of reaction conditions is crucial to favor mono-alkylation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve N,N-diethylethylenediamine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base (2.0-3.0 equivalents), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. The base is essential to neutralize the acid generated during the reaction.

-

Addition of Alkylating Agent: Slowly add an ethylating agent, such as ethyl bromide or ethyl iodide (1.0-1.2 equivalents), to the stirred suspension at room temperature. Using a slight excess of the amine can favor mono-alkylation.

-

Reaction Heating: Heat the reaction mixture to a temperature between 60-80°C and maintain it for 4-12 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure unsymmetrical this compound.

Quantitative Data for Selective Mono-N-ethylation:

| Parameter | Value |

| Molar Ratio (N,N-Diethylethylenediamine:Ethyl Halide) | 1.0 : 1.0-1.2 |

| Base (Equivalents) | 2.0-3.0 |

| Solvent | Acetonitrile or DMF |

| Reaction Temperature | 60-80°C |

| Reaction Time | 4-12 hours |

Pathway B: From N-Ethylethylenediamine

This pathway begins with the synthesis of N-ethylethylenediamine, followed by a double ethylation of the secondary amine, preferably via reductive amination.

Several methods exist for the synthesis of N-ethylethylenediamine. One common industrial method involves the reaction of ethylenediamine with ethyl bromide.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, add ethylenediamine.

-

Addition of Alkylating Agent: Slowly add ethyl bromide to the ethylenediamine at a temperature of 20°C.

-

Reaction Conditions: After the addition is complete, raise the temperature to 40°C and stir for 3 hours. Then, heat the mixture to reflux and stir for an additional 3 hours.[3]

-

Work-up: After cooling, perform a suitable work-up which may include neutralization and extraction.

-

Purification: Purify the crude product by distillation, collecting the fraction at 124-128°C to obtain N-ethylethylenediamine. The reported yield for this method is 62-65%.[3]

Quantitative Data for N-Ethylethylenediamine Synthesis:

| Parameter | Value | Reference |

| Initial Reaction Temperature | 20°C | [3] |

| Stirring Temperature and Time | 40°C for 3 hours | [3] |

| Reflux Time | 3 hours | [3] |

| Reported Yield | 62-65% | [3] |

| Boiling Point of Product | 124-128°C | [3] |

This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine of N-ethylethylenediamine with acetaldehyde, which is then reduced in situ to the desired tertiary amine.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-ethylethylenediamine (1.0 equivalent). Dissolve the amine in a suitable solvent such as methanol or ethanol.

-

Addition of Carbonyl: Cool the solution to 0°C using an ice bath. Slowly add acetaldehyde (2.2 equivalents) to the stirred solution. Maintain the temperature at 0°C during the addition.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once iminium ion formation is complete, cool the reaction mixture again to 0°C. Add a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride (a slight excess), portion-wise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate by TLC.

-

Work-up: Quench the reaction by the slow addition of water. If the solvent is water-miscible, it can be removed under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system to yield pure unsymmetrical this compound.

Quantitative Data for Reductive Amination:

| Parameter | Value | Reference |

| Molar Ratio (N-Ethylethylenediamine:Acetaldehyde) | 1.0 : 2.2 | |

| Solvent | Methanol or Ethanol | |

| Reaction Temperature (Addition) | 0°C | |

| Reaction Temperature (Stirring) | Room Temperature | |

| Reaction Time | 12-24 hours |

Visualizing the Synthesis

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthetic pathways and experimental workflows.

Caption: Synthetic Pathway A for Unsymmetrical this compound.

Caption: Synthetic Pathway B for Unsymmetrical this compound.

Caption: General Experimental Workflow for N-Alkylation.

References

- 1. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to N,N-Diethylethylenediamine and N,N,N',N'-Tetraethylethylenediamine: Properties, Synthesis, and Applications

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and diverse applications of N,N-Diethylethylenediamine and N,N,N',N'-Tetraethylethylenediamine, with a comparative look at the well-studied analogue, N,N,N',N'-Tetramethylethylenediamine.

While the specifically requested N,N,N'-Triethylethylenediamine is not a commonly cataloged or well-documented compound, this guide focuses on its close, industrially and synthetically significant analogues: N,N-Diethylethylenediamine (DEEDA) and N,N,N',N'-Tetraethylethylenediamine (TEEDA). These substituted ethylenediamines are versatile building blocks and ligands with critical roles in organic synthesis, coordination chemistry, and materials science. This document provides a detailed overview of their chemical and physical properties, synthesis methodologies, and key applications, supplemented with experimental protocols and logical workflows.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these compounds is essential for their effective application in research and development. The following tables summarize the key quantitative data for DEEDA, TEEDA, and for comparative purposes, the widely used N,N,N',N'-Tetramethylethylenediamine (TMEDA).

| Property | N,N-Diethylethylenediamine (DEEDA) | N,N,N',N'-Tetraethylethylenediamine (TEEDA) | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |

| CAS Number | 100-36-7[1][2][3][4] | 150-77-6 | 110-18-9[5][6] |

| Molecular Formula | C₆H₁₆N₂[3][4] | C₁₀H₂₄N₂ | C₆H₁₆N₂[5][6] |

| Molecular Weight | 116.21 g/mol [3] | 172.32 g/mol | 116.21 g/mol [5][6] |

| Appearance | Clear, colorless to light yellow liquid[7] | Yellow liquid | Colorless to light yellow clear liquid[4][5] |

| Boiling Point | 145-147 °C[1] | 189-192 °C | 120-122 °C[5][6] |

| Melting Point | -70 °C | Not available | -55 °C[5][6] |

| Density | 0.827 g/mL at 25 °C[1] | 0.808 g/mL at 25 °C | 0.775 g/mL at 20 °C[6] |

| Refractive Index | n20/D 1.436[1] | n20/D 1.4343 | n20/D 1.4179[6] |

| Solubility | Miscible in water | Soluble in organic solvents | Miscible with water |

Synthesis of Substituted Ethylenediamines

The synthesis of asymmetrically and symmetrically substituted ethylenediamines can be achieved through various routes. Below are detailed experimental protocols for the synthesis of N,N-Diethylethylenediamine.

Experimental Protocol: Synthesis of N,N-Diethylethylenediamine

This synthesis is a two-step process starting from the chlorination of diethylaminoethanol followed by amination.[8]

Step 1: Preparation of 2-Diethylaminoethyl Chloride Hydrochloride

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve diethylaminoethanol in a suitable reaction solvent such as dichloromethane.

-

Chlorination: Cool the solution and slowly add a chlorinating agent, like thionyl chloride, while maintaining the temperature.

-

Work-up: After the reaction is complete, concentrate the reaction mixture to dryness.

-

Recrystallization: Add a low molecular weight alcohol or ester to the residue to induce recrystallization, yielding the wet product of 2-diethylaminoethyl chloride hydrochloride.

-

Drying: Dry the product to obtain the final 2-diethylaminoethyl chloride hydrochloride.

Step 2: Preparation of N,N-Diethylethylenediamine

-

Reaction Setup: In a high-pressure autoclave, charge the 2-diethylaminoethyl chloride hydrochloride and water.

-

Amination: Introduce an excess of liquid ammonia into the autoclave. Heat the mixture to a temperature between 10-100 °C under a pressure of 0-10 MPa and maintain these conditions for at least 4 hours.

-

Work-up: After the reaction, recover the residual ammonia. Add an alkali solution to the reaction mixture and cool to precipitate the alkali liquor.

-

Purification: Separate the organic layer and purify by rectification. Collect the fraction at 143-148 °C to obtain N,N-diethylethylenediamine.[8]

A logical workflow for this synthesis process is illustrated in the following diagram:

Applications in Research and Development

Substituted ethylenediamines are pivotal in various fields, from pharmaceuticals to materials science.

Coordination Chemistry and Catalysis

N,N-Diethylethylenediamine and N,N,N',N'-Tetraethylethylenediamine are effective bidentate ligands that form stable complexes with a variety of metal ions.[7] These complexes are instrumental as catalysts in numerous organic reactions.

-

N,N-Diethylethylenediamine in Copper(II) Complexes: This ligand has been used to synthesize thermochromic copper(II) complexes, which exhibit color changes in response to temperature variations. This property is attributed to subtle changes in the coordination geometry around the copper(II) ion.[9]

-

N,N,N',N'-Tetraethylethylenediamine in Suzuki Coupling: While specific protocols for TEEDA are less common, related N,N,N',N'-tetrasubstituted ethylenediamines have been employed as ligands in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. These ligands can enhance the catalyst's activity and stability.

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below:

Pharmaceutical Synthesis

N,N-Diethylethylenediamine is a valuable intermediate in the synthesis of various pharmaceutical compounds.

-

Antimalarial Drugs: It is used in the synthesis of antimalarial agents.[3] For instance, it can be incorporated as a side chain in quinoline-based antimalarial drugs to enhance their efficacy and overcome drug resistance. A representative procedure involves the nucleophilic substitution of a chloroquinoline with N,N-diethylethylenediamine.

Experimental Protocol: Synthesis of a Quinoline-based Antimalarial Analog

This protocol is a general representation of the synthesis of 6-chloro-2-arylvinylquinolines.

-

Synthesis of 4-chloroquinolines: Start with the appropriate anilines and convert them to the corresponding hydroxyquinolines. Subsequent chlorination with phosphorus oxychloride yields the 4-chloroquinoline intermediates.

-

Nucleophilic Substitution: React the 4-chloroquinoline with neat N,N-diethylethylenediamine at an elevated temperature (e.g., 130 °C) for an extended period (e.g., 24 hours).

-

Purification: The resulting aminoquinoline derivative can be purified using standard techniques such as column chromatography.

-

PET Imaging Agents: N,N-Diethylethylenediamine has been utilized in the development of melanin-targeted Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging agents for melanoma.

Polymer Chemistry

N,N,N',N'-Tetraethylethylenediamine serves as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.[10] The lone pair of electrons on the nitrogen atoms can initiate the ring-opening polymerization of the epoxy groups, leading to a cross-linked polymer network.

Experimental Protocol: Curing of Epoxy Resin with N,N,N',N'-Tetraethylethylenediamine (General Procedure)

-

Mixing: The epoxy resin (e.g., a diglycidyl ether of bisphenol A) is thoroughly mixed with a specific weight percentage of N,N,N',N'-Tetraethylethylenediamine.

-

Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.

-

Curing: The mixture is then cured at a specific temperature for a set duration. The curing profile (temperature and time) will depend on the specific epoxy resin and the desired properties of the final material. A post-curing step at a higher temperature is often employed to ensure complete cross-linking.

The logical relationship of components in an epoxy resin system is shown below:

Conclusion

While this compound remains an elusive compound in common chemical literature, its close analogues, N,N-Diethylethylenediamine and N,N,N',N'-Tetraethylethylenediamine, offer a rich and diverse chemistry. Their utility as ligands, synthetic intermediates, and curing agents underscores their importance in modern chemical research and industry. This guide provides a foundational understanding of these versatile molecules, offering researchers and drug development professionals the necessary information to explore their potential in novel applications. The provided experimental insights and logical workflows serve as a starting point for further investigation and innovation in the field.

References

- 1. N,N,N -Trimethylethylenediamine 97 142-25-6 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]

- 6. 四甲基乙二胺 ≥99.5%, purified by redistillation | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Graphviz [graphviz.org]

Spectroscopic Data and Experimental Protocols for N,N,N'-Triethylethylenediamine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N,N,N'-Triethylethylenediamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents tabulated spectral data, detailed experimental methodologies for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available ¹H and ¹³C NMR spectral data for this compound. Due to the limited public availability of an experimental IR spectrum for this specific compound, the IR data table is based on characteristic vibrational frequencies for similar aliphatic amines.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 - 2.8 | m | 8H | -N-CH₂ -CH₂-N- and -N-CH₂ -CH₃ |

| ~1.0 - 1.2 | t | 9H | -CH₂-CH₃ |

| (broad) | s | 1H | N-H |

Note: 'm' denotes a multiplet, 't' a triplet, and 's' a singlet. Chemical shifts are referenced to tetramethylsilane (TMS). The N-H proton signal is often broad and may exchange with deuterium oxide (D₂O).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~52.5 | -N-CH₂ -CH₂-N- |

| ~47.0 | -N-CH₂ -CH₃ |

| ~12.0 | -CH₂-CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Table 3: Characteristic Infrared (IR) Absorption Data for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300 - 3500 | Weak-Medium | N-H stretch (secondary amine) |

| 2850 - 2970 | Strong | C-H stretch (aliphatic) |

| 1450 - 1470 | Medium | C-H bend (methylene) |

| 1370 - 1380 | Medium | C-H bend (methyl) |

| 1050 - 1250 | Medium | C-N stretch |

Note: This data is predicted based on the known absorption regions for aliphatic secondary and tertiary amines.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid amine samples such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent for chemical shift calibration (0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.1.2. ¹H NMR Data Acquisition

-

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between pulses.

-

Acquisition Time: Typically 2-4 seconds.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Integration: Integrate the signals to determine the relative number of protons.

-

2.1.3. ¹³C NMR Data Acquisition

-

Instrument Setup: Use the same sample and initial setup as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

-

Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing: Follow the same processing steps as for ¹H NMR (Fourier transform, phasing, baseline correction, and referencing).

2.2. Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Run a background spectrum of the empty, clean crystal.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Pressure Application: If using a solid sample press, lower the anvil to ensure good contact between the liquid and the crystal. For a liquid sample, this may not be necessary.

2.2.2. Data Acquisition

-

Scan Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Collection: Initiate the sample scan.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted from the sample spectrum.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Molecular Structure and Conformation of N,N,N'-Triethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational landscape of N,N,N'-Triethylethylenediamine. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from spectroscopic data and draws inferences from the well-studied analogous compound, N,N,N',N'-tetramethylethylenediamine (TMEDA), to present a comprehensive overview. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the structural and conformational properties of substituted ethylenediamines.

Molecular Structure

This compound is a substituted diamine featuring an ethylenediamine backbone with three ethyl groups attached to the nitrogen atoms. Specifically, two ethyl groups are bonded to one nitrogen atom (N), and one ethyl group is bonded to the other nitrogen atom (N'). The remaining position on the N' nitrogen is occupied by a hydrogen atom.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N',N'-diethyl-N-ethylethane-1,2-diamine |

| Molecular Formula | C₈H₂₀N₂ |

| Molecular Weight | 144.26 g/mol |

| CAS Number | 150-77-6 |

| SMILES | CCN(CC)CCNCC |

| InChI Key | DIHKMUNUGQVFES-UHFFFAOYSA-N |

Conformational Analysis

The conformational flexibility of this compound is primarily governed by the rotation around the central C-C bond and the C-N bonds of the ethylenediamine backbone. This rotation gives rise to different spatial arrangements of the substituents, known as conformers. The two most significant and lowest-energy conformations for the ethylenediamine backbone are the gauche and anti (or trans) conformers.

In the gauche conformation , the two nitrogen atoms are staggered with a dihedral angle of approximately 60° around the central C-C bond. The anti conformation features a dihedral angle of 180°, placing the nitrogen atoms on opposite sides of the C-C bond.

While a crystal structure for this compound is not publicly available, the crystal structure of the closely related N,N,N',N'-tetramethylethylenediamine (TMEDA) reveals a staggered conformation with the nitrogen atoms in an antiperiplanar arrangement. This suggests that the anti conformation is a stable arrangement for the ethylenediamine backbone in the solid state. It is highly probable that this compound also favors a staggered conformation to minimize steric hindrance between the bulky ethyl groups. The precise dihedral angles and the preferred conformation in solution will be influenced by the asymmetrical substitution and potential intramolecular hydrogen bonding involving the N'-H group.

Figure 1. Gauche and Anti conformations of the ethylenediamine backbone.

Spectroscopic Data

Spectroscopic techniques are crucial for elucidating the molecular structure and conformation of molecules in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The ¹³C NMR spectrum of this compound has been reported.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| -CH₂- (N-ethyl) | 47.1 |

| -CH₂- (N',N'-diethyl) | 49.3 |

| -CH₂- (backbone) | 52.1 |

| -CH₃ (N-ethyl) | 15.3 |

| -CH₃ (N',N'-diethyl) | 11.8 |

Note: Data obtained from SpectraBase. The specific solvent and experimental conditions were not detailed in the available information.

The distinct chemical shifts for the ethyl groups attached to the different nitrogen atoms confirm the asymmetrical nature of the molecule. Further analysis using two-dimensional NMR techniques, such as NOESY and ROESY, could provide insights into the through-space proximity of protons, helping to determine the preferred conformation in solution.

Experimental Protocols

Determining the precise molecular structure and conformational preferences of a molecule like this compound involves a combination of experimental and computational methods.

General Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for a comprehensive conformational analysis study.

Figure 2. Workflow for conformational analysis.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is directed at the gas stream.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms, from which bond lengths, bond angles, and dihedral angles can be derived.

Computational Chemistry

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and energetics of different conformers.

Methodology:

-

Initial Structure Generation: Plausible starting geometries for the gauche and anti conformers are generated.

-

Geometry Optimization: The geometries of the conformers are optimized to find the lowest energy structures using a selected DFT functional and basis set.

-

Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative stabilities.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

Conclusion

While direct and extensive experimental data on the molecular structure and conformation of this compound is limited, a reasonable understanding can be constructed through available spectroscopic data and by analogy to similar, well-characterized molecules. The molecule possesses a flexible ethylenediamine backbone that likely adopts a staggered conformation, with the anti and gauche forms being the most probable. The asymmetrical substitution with three ethyl groups will influence the precise conformational preferences. A combination of advanced spectroscopic techniques and computational modeling would be necessary to fully elucidate the detailed structural landscape of this molecule. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

Core Principles of N,N,N'-Triethylethylenediamine as a Chelating Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental principles of N,N,N'-Triethylethylenediamine as a chelating ligand. While specific research on this particular ligand is limited, this document extrapolates its core properties from well-studied analogous N-alkylated ethylenediamines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N,N',N'-tetraethylethylenediamine (TEEDA). This guide covers the ligand's structure, synthesis, coordination chemistry, and potential applications, with a focus on its role in forming stable metal complexes. Detailed, generalized experimental protocols for its synthesis and the characterization of its metal complexes are provided, alongside quantitative data for analogous compounds to serve as a predictive reference.

Introduction

N-substituted ethylenediamines are a versatile and widely utilized class of bidentate ligands in coordination chemistry. Their ability to form stable five-membered chelate rings with a variety of metal ions makes them indispensable in catalysis, organic synthesis, and the development of therapeutic agents. This compound, an asymmetrically substituted ethylenediamine derivative, possesses a unique combination of steric and electronic properties conferred by its ethyl substituents. This guide will delve into the foundational aspects of its function as a chelating agent.

Ligand Profile

Structure and Properties

This compound, with the chemical formula C₈H₂₀N₂, features an ethylene backbone connecting two nitrogen atoms. One nitrogen atom is di-substituted with two ethyl groups, while the other is mono-substituted with one ethyl group. This asymmetry influences its coordination geometry and the stability of its metal complexes.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

| Property | This compound (Predicted) | N,N,N',N'-Tetramethylethylenediamine (TMEDA)[1][2][3] | N,N,N',N'-Tetraethylethylenediamine (TEEDA)[4] |

| Molecular Formula | C₈H₂₀N₂ | C₆H₁₆N₂[1] | C₁₀H₂₄N₂[4] |

| Molecular Weight | 144.26 g/mol | 116.20 g/mol [1] | 172.32 g/mol [4] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[1][2] | Yellow liquid[4] |

| Boiling Point | ~160-180 °C | 120-122 °C[3] | 220 °C[4] |

| Density | ~0.8 g/mL | 0.775 g/mL[3] | 0.81 g/mL[4] |

Chelation Principles

This compound functions as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This coordination results in the formation of a thermodynamically stable five-membered chelate ring. The stability of this ring is a manifestation of the "chelate effect," where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands.[5][6] The ethyl groups on the nitrogen atoms introduce steric hindrance, which can influence the coordination geometry and the accessibility of the metal center.

Synthesis

A common and industrially viable method for the synthesis of N-alkylated ethylenediamines involves the reaction of an amine with a haloalkane. For this compound, a plausible synthetic route would involve the reaction of N,N-diethylethylenediamine with a suitable ethylating agent, or the reaction of ethylamine with N,N-diethyl-2-chloroethylamine. The latter is analogous to patented methods for similar compounds.[7][8][9]

Generalized Synthetic Pathway

Coordination Chemistry and Stability

Table 2: Logarithmic Stability Constants (log K) of Metal Complexes with Analogous Ethylenediamine Ligands

Disclaimer: The following data is for analogous compounds and serves as an estimate for the behavior of this compound complexes.

| Metal Ion | Ethylenediamine (en)[6] | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |

| Cu²⁺ | log K₁ = 10.72, log K₂ = 9.32 | - |

| Ni²⁺ | log K₁ = 7.66, log K₂ = 6.40 | - |

| Zn²⁺ | log K₁ = 5.92, log K₂ = 5.15 | - |

| Co²⁺ | log K₁ = 6.0, log K₂ = 4.8 | - |

| Fe²⁺ | log K₁ = 4.34, log K₂ = 3.31 | - |

| Mn²⁺ | log K₁ = 2.79, log K₂ = 2.12 | - |

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

This protocol is a generalized procedure based on the synthesis of similar N-alkylated ethylenediamines.[7][8][9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve ethylamine (2 equivalents) in a suitable solvent such as methanol or ethanol.

-

Addition of Reactant: Slowly add N,N-diethyl-2-chloroethylamine hydrochloride (1 equivalent) dissolved in the same solvent to the ethylamine solution via the dropping funnel.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation.

Formation and Characterization of a Metal Complex (Generalized Protocol)

-

Complex Formation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or water). In a separate flask, dissolve a metal salt (e.g., CuCl₂ or Ni(NO₃)₂) in the same solvent.

-

Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring. A color change or precipitation of the complex may be observed.

-

Isolation: The resulting metal complex can be isolated by filtration if it precipitates, or by slow evaporation of the solvent to yield crystals.

-

Characterization: The structure and properties of the complex can be characterized by various analytical techniques:

-

Infrared (IR) Spectroscopy: To observe changes in the N-H and C-N stretching frequencies upon coordination to the metal.

-

UV-Vis Spectroscopy: To study the electronic transitions and determine the coordination geometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

-

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

-

Applications

Based on the applications of analogous N-alkylated ethylenediamines, this compound is expected to be a valuable ligand in several areas:

-

Catalysis: Its metal complexes can serve as catalysts in various organic transformations, including polymerization reactions and cross-coupling reactions.[4][10]

-

Organic Synthesis: It can be used as a reagent to stabilize and activate organometallic compounds.[11]

-

Drug Development: The ability to form stable complexes with metal ions suggests potential applications in the design of metal-based therapeutic or diagnostic agents.

Conclusion

This compound is a promising, asymmetrically substituted bidentate ligand with significant potential in coordination chemistry. By drawing parallels with well-characterized analogs, this guide provides a foundational understanding of its synthesis, coordination behavior, and potential applications. Further experimental investigation is warranted to fully elucidate the specific properties and advantages of this particular ligand in various scientific and industrial contexts.

References

- 1. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 3. 四甲基乙二胺 ≥99.5%, purified by redistillation | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]

- 8. CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 9. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 | Benchchem [benchchem.com]

Synthesis of N,N,N'-Triethylethylenediamine from Ethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of N,N,N'-triethylethylenediamine from ethylenediamine. The document provides a comprehensive overview of two main synthetic strategies: direct alkylation and reductive amination. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to assist researchers in the successful synthesis and characterization of the target compound.

Introduction

This compound is a substituted diamine with applications in coordination chemistry, as a ligand for metal catalysts, and as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its synthesis from the readily available starting material, ethylenediamine, can be achieved through several methodologies, with direct alkylation using ethyl halides and reductive amination with acetaldehyde being the most common and practical approaches. The choice of synthetic route may depend on factors such as available starting materials, desired scale, and tolerance of functional groups in more complex substrates.

Synthetic Routes

Two primary synthetic routes for the preparation of this compound from ethylenediamine are detailed below.

Direct Alkylation with Ethyl Halide

Direct alkylation involves the nucleophilic substitution reaction between ethylenediamine and an ethyl halide, such as ethyl iodide, ethyl bromide, or ethyl chloride. This method is straightforward but can lead to a mixture of products with varying degrees of ethylation (mono-, di-, tri-, and tetra-substituted), making purification a critical step. Control over the stoichiometry of the reactants and reaction conditions is crucial to maximize the yield of the desired tri-ethylated product. An excess of ethylenediamine can be used to favor lower degrees of alkylation, while an excess of the ethylating agent will favor higher degrees of substitution.

Reductive Amination with Acetaldehyde

Reductive amination offers a more controlled approach to the synthesis of this compound. This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of ethylenediamine with acetaldehyde, which is then reduced in situ to the corresponding ethylamine. By carefully controlling the stoichiometry of acetaldehyde and the reducing agent, it is possible to achieve a higher selectivity for the desired tri-substituted product compared to direct alkylation. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocols

Direct Alkylation of Ethylenediamine with Ethyl Iodide

Objective: To synthesize this compound via direct alkylation of ethylenediamine with ethyl iodide.

Materials:

-

Ethylenediamine (EDA)

-

Ethyl iodide (EtI)

-

Sodium hydroxide (NaOH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 eq.) in dichloromethane (100 mL).

-

Addition of Base: Add anhydrous potassium carbonate (3.5 eq.) to the solution to act as a base and scavenger for the HI formed during the reaction.

-

Addition of Alkylating Agent: Slowly add ethyl iodide (3.0 - 3.2 eq.) to the stirred suspension at room temperature over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium iodide.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (2 x 50 mL) to remove any remaining acidic byproducts, followed by a wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound from other ethylated products.

Reductive Amination of Ethylenediamine with Acetaldehyde

Objective: To synthesize this compound via reductive amination of ethylenediamine with acetaldehyde.

Materials:

-

Ethylenediamine (EDA)

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add ethylenediamine (1.0 eq.) and dissolve it in methanol (100 mL).

-

Addition of Carbonyl: Cool the solution to 0°C using an ice bath. Slowly add acetaldehyde (3.0 - 3.2 eq.) to the stirred solution. Maintain the temperature at 0°C during the addition.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediates.

-

Reduction: Cool the reaction mixture again to 0°C. Add sodium triacetoxyborohydride (3.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by fractional distillation under reduced pressure.

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 116-117 | 0.899 |

| Ethyl Iodide | C₂H₅I | 155.97 | 72.4 | 1.95 |

| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | 0.784 |

| This compound | C₈H₂₀N₂ | 144.26 | 185-187 | 0.824 |

Reaction Conditions and Yields (Typical)

| Synthesis Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Direct Alkylation | Ethyl iodide, K₂CO₃ | Dichloromethane | 40 (reflux) | 12-24 | 40-60 |

| Reductive Amination | Acetaldehyde, NaBH(OAc)₃ | Methanol | 0 to RT | 12-24 | 50-70 |

*Yields are highly dependent on the specific reaction conditions and purification efficiency. The formation of a mixture of products is common, especially in direct alkylation.

Characterization Data for this compound

| Technique | Expected Data |

| ¹H NMR | Multiple signals in the aliphatic region. Expect complex multiplets for the methylene protons of the ethylenediamine backbone and overlapping quartets and triplets for the ethyl groups. |

| ¹³C NMR | Signals corresponding to the four distinct types of carbon atoms. Based on available data, chemical shifts are expected around: 11.6, 15.3, 47.1, 47.8, 51.9, and 52.2 ppm (in CDCl₃).[1] |

| IR (Infrared Spectroscopy) | C-H stretching (alkane) ~2850-3000 cm⁻¹, N-H stretching (secondary amine) ~3300-3500 cm⁻¹, C-N stretching ~1000-1200 cm⁻¹. |

| MS (Mass Spectrometry) | Molecular ion peak (M⁺) at m/z = 144. Fragmentation patterns corresponding to the loss of ethyl and amino groups. |

Visualizations

Caption: General experimental workflows for the synthesis of this compound.

Caption: Simplified reaction pathways for the synthesis of this compound.

Safety Considerations

-

Ethylenediamine is corrosive and can cause severe skin burns and eye damage.

-

Ethyl iodide is a lachrymator and is harmful if swallowed or inhaled. It is also a suspected carcinogen.

-

Acetaldehyde is extremely flammable and is a suspected carcinogen.

-

Sodium triacetoxyborohydride can react violently with water to produce flammable hydrogen gas.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment prior to conducting any experimental work. The provided protocols are illustrative and may require optimization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N,N,N'-Triethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

N,N,N'-Triethylethylenediamine, with the CAS number 105-04-4, is a substituted ethylenediamine derivative. Its structure, featuring both a secondary and a tertiary amine, imparts unique chemical characteristics that make it a subject of interest in various chemical syntheses. This guide provides a comprehensive overview of its known physical and chemical properties, supported by experimental data and methodologies.

Physical Properties

The physical characteristics of this compound have been determined through various analytical methods. These properties are crucial for its handling, storage, and application in experimental settings. A summary of these quantitative data is presented below for clear reference.

| Property | Value | Source |

| Molecular Formula | C8H20N2 | [1][2] |

| Molecular Weight | 144.26 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 54-55 °C at 13 mmHg | [2] |

| 68-70 °C at 16 mmHg | [1] | |

| Density | 0.804 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4311 | [2] |

| Flash Point | 32 °C (89.6 °F) - closed cup | [2] |

Chemical Properties and Reactivity

This compound is classified as a flammable liquid and a corrosive substance, causing severe skin burns and eye damage.[2][3] It is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3] Due to its amine functionalities, it possesses basic properties and can act as a ligand in coordination chemistry.

| Property | Value | Source |

| SMILES String | CCNCCN(CC)CC | [2] |

| InChI Key | HDCAZTXEZQWTIJ-UHFFFAOYSA-N | [1][2] |

| Hazard Classifications | Flammable Liquid, Category 3; Skin Corrosion, Category 1B | [2][3] |

| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides | [3] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are available for this compound. The 13C NMR spectrum has been recorded in Chloroform-d with Tetramethylsilane (TMS) as a reference.[1]

-

Infrared (IR) Spectroscopy : FTIR spectra have been recorded for this compound.[1]

-

Mass Spectrometry (MS) : GC-MS data is available, providing information on its mass-to-charge ratio and fragmentation pattern.[1]

-

Raman Spectroscopy : Raman spectral data has also been collected for this molecule.[1]

The logical workflow for the comprehensive characterization of a chemical like this compound is depicted below.

Caption: Logical workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the replication of results and for ensuring the quality of data. Below are generalized protocols for determining the key properties of this compound.

1. Determination of Boiling Point

-

Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For purification and identification, the boiling point is often measured at a reduced pressure (vacuum distillation) to prevent decomposition.

-

Apparatus : A distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a heat source (heating mantle), and a vacuum source.

-

Procedure :

-

Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

-

Place a sample of this compound into the distillation flask along with boiling chips or a magnetic stir bar.

-

Slowly apply vacuum to the system to the desired pressure (e.g., 13 mmHg).

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

2. Determination of Density

-

Principle : Density is the mass of a substance per unit volume.

-

Apparatus : A pycnometer (a flask with a specific volume), an analytical balance, and a constant temperature water bath.

-

Procedure :

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the volume to the pycnometer's calibration mark.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle : NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

-

Apparatus : An NMR spectrometer.

-

Procedure for 13C NMR (as per cited data) :

-

Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl3).[1]

-

Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the sample.[1]

-

Place the sample in an NMR tube and insert it into the spectrometer.

-

Acquire the 13C NMR spectrum according to the instrument's standard operating procedures.

-

Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum, which shows chemical shifts for the different carbon atoms in the molecule.

-

The synthesis of related diamine derivatives often involves the reaction of an amine with a haloalkane. A general synthetic pathway is illustrated below.

Caption: A generalized reaction pathway for the synthesis of substituted ethylenediamines via nucleophilic substitution.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and a face shield when handling this substance.[3] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling : Do not breathe dust, fume, gas, mist, vapors, or spray.[3] Wash hands and any exposed skin thoroughly after handling.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Storage : Store in a well-ventilated place and keep the container tightly closed.[3] Keep cool and store locked up.[3] The material should be stored in a corrosives area.[3]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Skin : Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[3]

-

Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]

-

Ingestion : Rinse mouth. DO NOT induce vomiting.[3]

-

This guide provides a foundational understanding of the physical and chemical properties of this compound for professionals in research and development. The provided data and protocols should facilitate its safe and effective use in scientific endeavors.

References

N,N,N'-Triethylethylenediamine: A Technical Guide to Research-Grade Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of N,N,N'-Triethylethylenediamine for research purposes. It includes a comparative analysis of suppliers, detailed technical data, and an exploration of its applications in scientific research, with a focus on experimental protocols and relevant chemical relationships.

Commercial Availability and Supplier Comparison

This compound (CAS No. 105-04-4) is a substituted ethylenediamine that is available from a select number of chemical suppliers in research-grade quantities. While not as commonly listed as its tetramethylated counterpart (TMEDA), several reputable vendors offer this compound, ensuring its accessibility for scientific research and development.

A summary of the key commercial suppliers and their product specifications is provided in the table below. Please note that pricing is subject to change and may require logging into the supplier's website or requesting a formal quote.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 127116 | 98% | 5 g |

| Fisher Scientific | 12-711-65G (distributor for Sigma-Aldrich), T07435ML, T074325ML (distributor for TCI America) | 98.0+% | 250 mg, 5 mL, 25 mL |

| TCI America | T0743 | >98.0% (GC) | 5 mL, 25 mL |

| TNJ Chemical | - | 99.523% min | Inquiry required |

| Matrix Fine Chemicals | MM105044 | - | Inquiry required |

| Acmec Biochemical | N55280 | - | Inquiry required |

| BOC Sciences | 105-04-4 | - | Inquiry required |

| Dideu Industries Group Limited | - | - | Inquiry required |

Technical Data and Physical Properties

This compound is a colorless to light yellow liquid with the following key physical and chemical properties:

| Property | Value |

| Molecular Formula | C₈H₂₀N₂ |

| Molecular Weight | 144.26 g/mol |

| CAS Number | 105-04-4 |

| Boiling Point | 54-55 °C at 13 mmHg |

| Density | 0.804 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4311 |

| Flash Point | 32 °C (closed cup) |

Applications in Research

This compound primarily serves as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. Its specific steric and electronic properties, dictated by the presence of three ethyl groups, make it a subject of interest in the synthesis of novel metal complexes with potential applications in catalysis and materials science.

One documented application involves its use in the study of the synthesis and characterization of its metal complexes through spectroscopic, magnetic, molar conductance, and electrochemical measurements.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not widely published, suggesting it is a more specialized or less commonly used ligand compared to similar compounds like TMEDA. However, general protocols for the synthesis of metal complexes with substituted ethylenediamines can be adapted for this compound.

General Protocol for the Synthesis of a Metal(II) Complex with this compound:

This protocol is a generalized procedure and may require optimization for specific metal salts and desired complexes.

Materials:

-

This compound

-

A metal(II) salt (e.g., CuCl₂, Ni(ClO₄)₂, etc.)

-

An appropriate solvent (e.g., ethanol, methanol, acetonitrile)

-

Standard laboratory glassware (Schlenk line, round-bottom flasks, condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

Ligand Solution Preparation: In a clean, dry round-bottom flask, dissolve one molar equivalent of this compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Metal Salt Solution Preparation: In a separate flask, dissolve one molar equivalent of the metal(II) salt in the same solvent. Gentle heating may be required to facilitate dissolution.

-

Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by a color change or the formation of a precipitate. The reaction mixture may be stirred at room temperature or gently refluxed for a period of 1 to 24 hours, depending on the reactivity of the components.

-

Isolation of the Complex: If a precipitate forms, it can be isolated by vacuum filtration. If the complex is soluble, the solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The isolated complex can be purified by recrystallization from a suitable solvent or solvent mixture.

-

Characterization: The structure and properties of the synthesized complex should be confirmed using analytical techniques such as FT-IR, UV-Vis, NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction.

Experimental Workflow for Metal Complex Synthesis:

Caption: A generalized workflow for the synthesis of metal complexes using this compound.

Logical Relationships in Coordination Chemistry

The coordination of this compound to a metal center is governed by fundamental principles of coordination chemistry. As a bidentate ligand, it forms a five-membered chelate ring with the metal ion, which is a thermodynamically stable arrangement. The ethyl substituents on the nitrogen atoms influence the steric and electronic environment around the metal center, which in turn affects the geometry, stability, and reactivity of the resulting complex.

Factors Influencing Metal Complex Formation:

Caption: Key components and their relationship in the formation of a metal complex with this compound.

Due to the limited specific data on signaling pathways involving this compound in biological systems, no diagrams for such pathways can be provided at this time. Research in this area is not currently prominent in the available scientific literature.

Conclusion

This compound is a commercially available research chemical that can be sourced from several specialized suppliers. While its primary application lies in the field of coordination chemistry as a bidentate ligand, detailed experimental protocols and a broad range of applications are not as extensively documented as for other common ethylenediamine derivatives. The information and generalized protocols provided in this guide serve as a starting point for researchers and drug development professionals interested in exploring the unique properties and potential of this compound in their work. Further research into the catalytic and biological activities of its metal complexes may reveal novel applications in the future.

An In-depth Technical Guide to the Safe Handling of N,N,N'-Triethylethylenediamine for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for N,N,N'-Triethylethylenediamine. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).

Introduction

This compound is a substituted diamine with applications in chemical synthesis and research. Due to its chemical nature as a flammable and corrosive organic amine, stringent safety protocols are imperative when handling this compound in a laboratory or drug development setting. This guide synthesizes available safety data, outlines safe handling procedures, and provides a logical workflow for managing this hazardous chemical.

Physicochemical and Hazard Information

Understanding the fundamental properties and hazards of this compound is the first step in ensuring its safe use. The following tables summarize key data compiled from available Safety Data Sheets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 105-04-4 |

| Molecular Formula | C8H20N2 |

| Molecular Weight | 144.26 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 54-55 °C at 17 hPa |

| Flash Point | 32 °C (closed cup)[1] |

| Density | 0.804 g/cm³ at 25 °C[1] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification |

| Flammable Liquids | Category 3 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Data compiled from multiple Safety Data Sheets. It is important to consult the specific SDS provided by the supplier for the most accurate and detailed hazard information.

Toxicology and Exposure Limits

A critical gap in the publicly available literature is the absence of specific quantitative toxicological data, such as LD50 and LC50 values, for this compound. Similarly, official occupational exposure limits have not been established. In the absence of this data, a conservative approach to handling is essential, treating the substance as highly toxic.

For comparative purposes, the related compound N,N,N',N'-tetramethylethylenediamine (TMEDA, CAS: 110-18-9) has an oral LD50 in rats reported as 550 mg/kg and is known to be toxic if inhaled.[2] While TMEDA and this compound are structurally similar, their toxicological profiles may differ significantly. Therefore, this information should be used only as a general indicator of the potential for toxicity.

Safe Handling and Experimental Protocols

Adherence to a strict and detailed handling protocol is the most effective way to mitigate the risks associated with this compound. The following is a general experimental protocol for its safe use in a laboratory setting.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

Work with this compound should always be conducted in a certified chemical fume hood to prevent the inhalation of vapors.

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

-

Use of explosion-proof electrical and ventilation equipment is recommended due to the flammable nature of the compound.[3]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following table summarizes the recommended PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended Protection | Specification |

| Eyes/Face | Safety goggles and face shield | Conforming to EN166 (EU) or NIOSH (US) standards. |